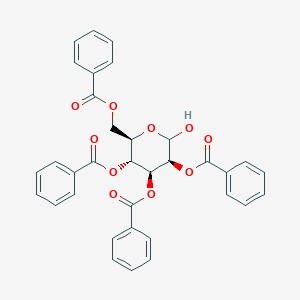
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose
Übersicht
Beschreibung
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a derivative of D-mannose, a simple sugar that is part of the aldohexose series. This compound is characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Used in the study of carbohydrate-protein interactions and as a substrate for glycosylation reactions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
It is known to be used as a reagent for the synthesis of 1-c-alpha-d-glucopyranose derivatives .
Mode of Action
The exact mode of action of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is not fully understood. It is proposed that upon deacetylation, an oxonium intermediate is formed. The attack of a water molecule on this intermediate either from the bottom or top side leads to the formation of the corresponding 2,3,4,6-tetra-O-acetyl α- or β-glucopyranose, respectively .
Biochemical Pathways
It is known to be involved in glucosylation reactions .
Pharmacokinetics
Its molecular weight is 59659 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
It is known to be used in the synthesis of c-glycosides, as illustrated by the preparation of the α-and β-glycosyl acetates of the 2,3,4,6-tetra-o-benzyl-d-mannopyranose and of the 2,3,4,6-tetra-o-benzylglucopyranose .
Action Environment
It is recommended to be stored at temperatures below 0°c , suggesting that temperature could affect its stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose can be synthesized from D-mannose through a series of protection and benzoylation steps. The typical synthetic route involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups are selectively benzoylated.
Benzoylation: The protected D-mannose is then treated with benzoyl chloride and a base to introduce the benzoyl groups at positions 2, 3, 4, and 6.
Deprotection: The final step involves the removal of any remaining protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups back to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyl groups under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields D-mannopyranose.
Substitution: Results in various substituted mannopyranose derivatives.
Vergleich Mit ähnlichen Verbindungen
2,3,4,6-Tetra-O-benzoyl-D-mannopyranose can be compared with other benzoylated sugars such as:
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Similar structure but derived from D-glucose.
2,3,4,6-Tetra-O-benzoyl-D-galactopyranose: Derived from D-galactose.
2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Benzyl groups instead of benzoyl groups.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in synthetic organic chemistry and carbohydrate research.
Eigenschaften
IUPAC Name |
(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDYAJBVISGNLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


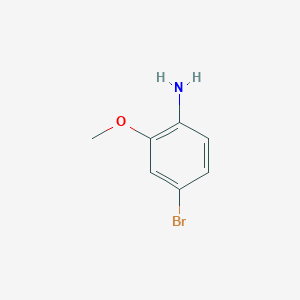
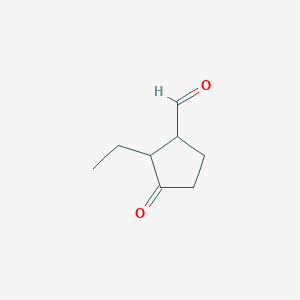
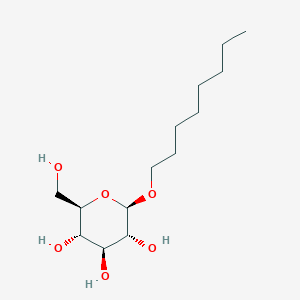
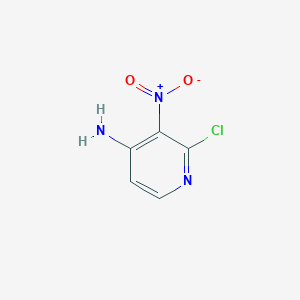
![2-(((3aR,4S,6R,6aS)-6-(7-Chloro-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B48868.png)
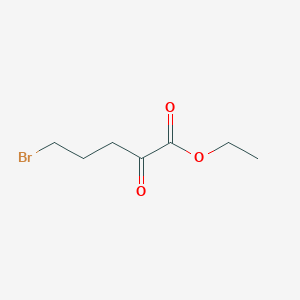
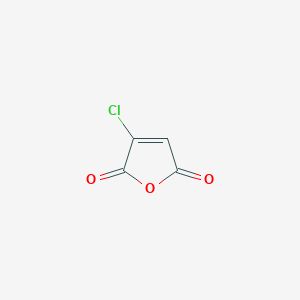
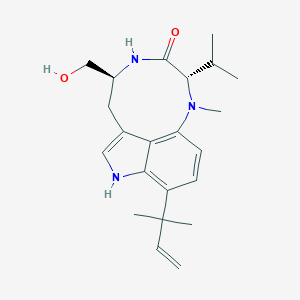
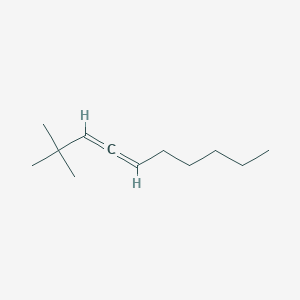



![Methyl [(3-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B48888.png)

